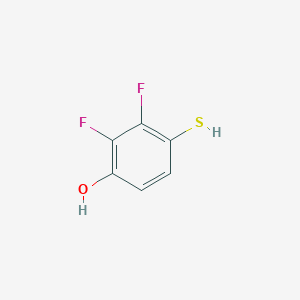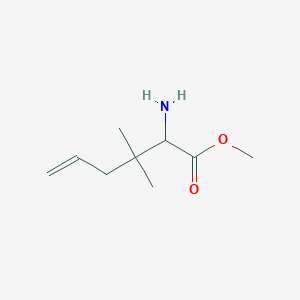
2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone is a halogenated benzophenone derivative with the molecular formula C14H7BrF4O . It is known for its unique chemical structure, which includes bromine, fluorine, and trifluoromethyl groups attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzoyl chloride with 4-fluorobenzene under specific conditions . The reaction is carried out in the presence of a catalyst, such as aluminum chloride, and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzophenones .
Scientific Research Applications
2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its ability to bind to various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-fluorobenzotrifluoride
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
Uniqueness
2-Bromo-4’-fluoro-4-(trifluoromethyl)benzophenone is unique due to the combination of bromine, fluorine, and trifluoromethyl groups attached to the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
CAS No. |
85721-09-1 |
|---|---|
Molecular Formula |
C14H7BrF4O |
Molecular Weight |
347.10 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H7BrF4O/c15-12-7-9(14(17,18)19)3-6-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H |
InChI Key |
PGXKLZYRXYOHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


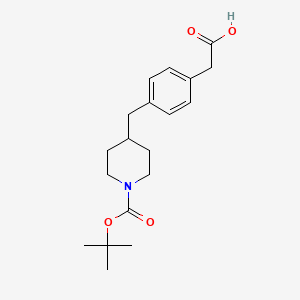
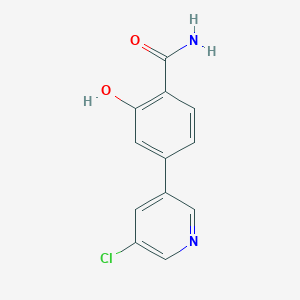
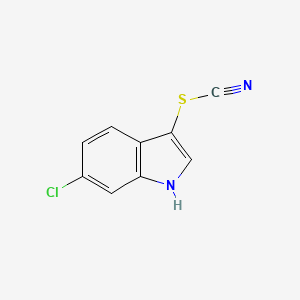
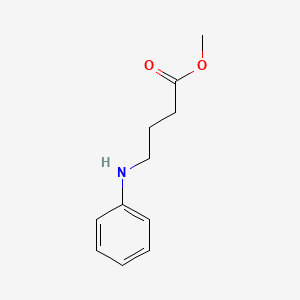
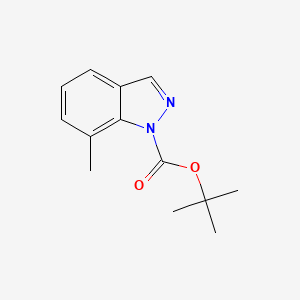
![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)


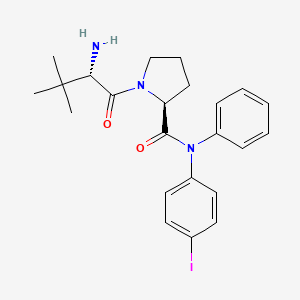
![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
